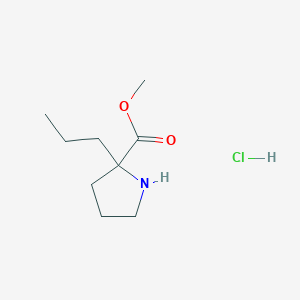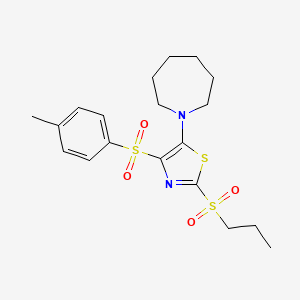![molecular formula C24H19N5O B2609857 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1788678-42-1](/img/structure/B2609857.png)
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains two imidazole rings, which are five-membered planar rings with two non-adjacent nitrogen atoms . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of substituted imidazoles has been a subject of intense research for numerous decades . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of two imidazole rings and a benzamide group. The imidazole rings are five-membered planar rings with two non-adjacent nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . This compound, with its imidazole groups, could be a part of this research area.
Pharmaceuticals and Agrochemicals
Imidazo[1,5-a]pyridine, a structural component of the compound, is a significant part of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
Optoelectronic Devices
Imidazoles have found applications in optoelectronic devices . Given the presence of imidazole groups in the compound, it could potentially be used in the development of such devices.
Sensors
Imidazoles have also been used in the development of sensors . The compound could be explored for its potential in this field.
Anti-Cancer Drugs
Imidazoles have shown promise in the field of anti-cancer drugs . The compound, with its imidazole groups, could be researched for potential anti-cancer properties.
Emitters for Confocal Microscopy and Imaging
Imidazoles have been used as emitters for confocal microscopy and imaging . The compound could potentially be used in this application.
Antifungal Research
The compound has been identified as having potential for antifungal activity research due to the known antifungal properties of its constituent pharmacophores .
Anti-Parasitic Drugs
The compound has shown potential as an anti-parasitic drug, with nanomolar-level parasite growth inhibition and non-cytotoxicity to human cells . Further research could explore the mechanism of CYP51 inhibition, which is suggested as the possible mode of action .
Orientations Futures
The future directions in the research of this compound could involve exploring its potential applications in various fields such as pharmaceutical chemistry, given the significance of imidazole rings in these areas . Further studies could also focus on the development of more efficient synthesis methods and the exploration of its mechanism of action .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazo[1,2-b]pyridazine diaryl urea derivatives, have shown significant anti-proliferative activity, especially against non-small cell lung cancer cells . These compounds have exhibited mTOR inhibitory activity , suggesting that the mTOR pathway could be a potential target of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide.
Mode of Action
If we consider the mtor inhibitory activity of structurally similar compounds , it can be hypothesized that 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide might interact with the mTOR pathway, inhibiting its function and leading to anti-proliferative effects.
Biochemical Pathways
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, based on the potential mTOR inhibitory activity, could affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to anti-proliferative effects and potential anti-cancer activity .
Pharmacokinetics
For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole significantly improved solubility in aqueous media . This suggests that structural modifications can influence the pharmacokinetic properties of imidazole-based compounds.
Result of Action
Based on the potential mtor inhibitory activity, it can be hypothesized that this compound might lead to the inhibition of cell proliferation, particularly in cancer cells .
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c30-24(19-10-8-18(9-11-19)15-28-14-12-25-17-28)27-21-6-2-1-5-20(21)22-16-29-13-4-3-7-23(29)26-22/h1-14,16-17H,15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFJWSSMROSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2609775.png)



![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2609782.png)
![8-(3-Cyclohexylpropanoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2609783.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2609786.png)
![Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one](/img/structure/B2609787.png)
![N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2609788.png)



